molecular formula C9H16O B13342113 Bicyclo[3.2.2]nonan-1-ol CAS No. 28054-86-6

Bicyclo[3.2.2]nonan-1-ol

Cat. No.: B13342113
CAS No.: 28054-86-6
M. Wt: 140.22 g/mol
InChI Key: VGYZQFQTFMRCGJ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonan-1-ol is a high-purity organic compound that serves as a versatile synthetic intermediate and molecular scaffold in advanced research and development. This bridged bicyclic structure is of significant interest in methodological organic chemistry and the synthesis of complex natural product analogs. The rigid bicyclo[3.2.2]nonane framework provides a unique three-dimensional structure that is valuable for studying structure-activity relationships in medicinal chemistry. The hydroxymethyl functional group at the bridgehead position offers a strategic handle for further chemical transformations, enabling its use in constructing more complex molecular architectures. Research indicates that functionalized bicyclo[3.2.2]nonane derivatives are key intermediates in synthetic studies toward biologically active molecules, including ryanodine, a complex modulator of intracellular calcium release channels. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28054-86-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

bicyclo[3.2.2]nonan-1-ol

InChI

InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2

InChI Key

VGYZQFQTFMRCGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)O

Origin of Product

United States

Conformational Analysis and Stereochemical Aspects of Bicyclo 3.2.2 Nonane Derivatives

Theoretical Frameworks for Conformational Analysis of Bicyclo[3.2.2]nonane Systems

The parent bicyclo[3.2.2]nonane can exist in several conformations, with the chair conformation of the six-membered ring being a key feature. gla.ac.uk The introduction of substituents, such as a hydroxyl group at the bridgehead position in bicyclo[3.2.2]nonan-1-ol, further influences the conformational equilibrium. These substituents can create steric hindrance, favoring specific axial or equatorial-like orientations to minimize energetic penalties.

Theoretical calculations are crucial for understanding the subtle interplay of steric and electronic effects that govern the conformational preferences of these molecules. For instance, in bicyclo[3.2.2]nonane-1-carbaldehyde, the distorted geometry of the bridgehead aldehyde creates a unique electronic environment.

Dynamic Conformational Equilibria in Bicyclo[3.2.2]nona-6,8-diene and Related Structures

The introduction of unsaturation, as seen in bicyclo[3.2.2]nona-6,8-diene, introduces additional complexity to the conformational analysis. The three-carbon bridge in this diene is highly mobile, rapidly interconverting between equivalent conformations. gla.ac.uk This dynamic equilibrium can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy, which allows for the quantification of the energy barriers associated with these conformational changes. ucl.ac.ukucl.ac.uk

In bicyclo[3.2.2]nona-6,8-diene, the two double bonds are not identical. The double bond located opposite the methylene (B1212753) bridge is more pyramidalized than the other. researchgate.netresearchgate.net This difference in geometry leads to non-equivalent exo and endo faces, with a higher electron density on the endo face. researchgate.netresearchgate.net

Molecular balance systems based on the bicyclo[3.2.2]nona-6,8-diene skeleton have been designed to study weak non-covalent interactions. ucl.ac.ukucl.ac.uk By introducing functional groups on a flexible three-carbon bridge, the relative abundance of the two possible conformers in solution can provide a measure of the interaction energies. ucl.ac.ukucl.ac.uk

Stereoelectronic Influences Governing Reactivity in Bridged Bicyclo[3.2.2]nonane Compounds

Stereoelectronic effects, the interplay between the electronic properties of substituents and the stereochemistry of the molecule, play a critical role in directing the reactivity of bicyclo[3.2.2]nonane derivatives. The rigid framework of these compounds allows for precise control over the spatial orientation of functional groups, which in turn influences transition state energies and product distributions. ucl.ac.uk

For example, the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate demonstrates the formation of classical carbocation intermediates, with the ethylene (B1197577) bridge not significantly enhancing the reaction rate through anchimeric assistance. acs.org The reaction yields a mixture of products, including rearranged alcohols and alkenes, highlighting the influence of the bicyclic structure on carbocation stability and rearrangement pathways. acs.orgresearchgate.netresearchgate.net

In bicyclo[3.2.2]nonane-1-carbaldehyde, computational studies have revealed enhanced electrophilicity at the aldehyde carbon due to hyperconjugation with adjacent bridgehead orbitals. This electronic effect facilitates reactions such as oxidative addition in palladium-catalyzed cross-coupling reactions. The introduction of electron-withdrawing groups, like ketones, can polarize the ring system and enhance reactivity in cycloaddition reactions.

Topographical and Spatial Orientation Studies of Bicyclo[3.2.2]nonane Scaffolds

The three-dimensional structure of bicyclo[3.2.2]nonane derivatives is crucial for their chemical and biological properties. ucl.ac.uk X-ray crystallography and NMR spectroscopy are primary techniques used to determine the precise spatial orientation of atoms and substituents within these rigid scaffolds. ucl.ac.uk

The fixed orientation of substituents on the bicyclo[3.2.2]nonane core makes these compounds valuable in fields like medicinal chemistry and materials science. ucl.ac.uk For instance, the rigid framework can be used to design molecules with specific shapes and functionalities for targeted interactions with biological macromolecules. ucl.ac.uk

Spectroscopic techniques provide detailed information about the structure. In ¹H and ¹³C NMR spectroscopy of bicyclo[3.2.2]nonane-1-carbaldehyde, distinctive signals for the bridgehead protons and the aldehyde proton can be observed. Infrared spectroscopy is useful for identifying characteristic functional groups, such as the aldehyde carbonyl stretch.

Advanced Synthetic Methodologies for Bicyclo 3.2.2 Nonan 1 Ol and Its Derivatives

Classical Retrosynthetic Approaches to the Bicyclo[3.2.2]nonane Framework

Classical approaches to the bicyclo[3.2.2]nonane skeleton have historically relied on well-established reaction types, including cycloadditions, rearrangements, and cyclizations from acyclic or simpler cyclic precursors.

The Diels-Alder reaction represents one of the most powerful and widely utilized methods for constructing the bicyclo[3.2.2]nonane ring system. royalsocietypublishing.orggla.ac.uk This [4+2] cycloaddition typically involves the reaction of a seven-membered cyclic diene, such as a cycloheptatriene (B165957) or cycloheptadiene derivative, with a suitable dienophile. gla.ac.ukresearchgate.net

A common strategy employs tropone (B1200060) or its derivatives as the 4π component. For instance, the reaction of tropone with maleic anhydride (B1165640) was shown to produce a bicyclo[3.2.2]nona-3,6-dien-2-one-8,9-exo-dicarboxylic acid anhydride. gla.ac.uk Similarly, cyclohepta-1,3-diene can react with dienophiles like acrolein to yield bicyclo[3.2.2]non-6-ene derivatives, which can then be further functionalized to the saturated bicyclo[3.2.2]nonane skeleton. gla.ac.uk High-pressure conditions have been shown to improve the yields of these cycloaddition reactions. oup.com The resulting adducts are versatile intermediates that can be modified to introduce various functionalities, including the hydroxyl group at the bridgehead position. royalsocietypublishing.orgresearchgate.net

Electrocyclic reactions, a broader class of pericyclic reactions that includes the Diels-Alder reaction, are fundamental to these syntheses. rsc.org These thermally or photochemically induced intramolecular processes allow for the conversion of π-bonds into σ-bonds, efficiently forming cyclic structures with high stereocontrol. rsc.orgsmolecule.comevitachem.com

DieneDienophileAdductReference
TroponeMaleic AnhydrideBicyclo[3.2.2]nona-3,6-dien-2-one-8,9-exo-dicarboxylic acid anhydride gla.ac.uk
Cyclohepta-1,3-dieneAcrolein8-Formylbicyclo[3.2.2]non-6-ene gla.ac.uk
Cyclohepta-2,4-dienoneN-phenylmaleimideBicyclo[3.2.2]non-6-en-2-one-8,9-endo-dicarboxylic acid N-phenylimide gla.ac.uk
Tropone2,3-Bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-dieneDiels-Alder Adduct leading to Homobarrelenone oup.com

Solvolysis reactions of bicyclic precursors have been extensively studied to understand carbocation intermediates and rearrangements, providing indirect synthetic routes to bicyclo[3.2.2]nonanols. researchgate.net The solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate (tosylate), for example, has been investigated to probe the nature of the corresponding 2-bicyclo[3.2.2]nonyl cation. researchgate.netnih.gov

Studies have shown that the solvolysis of this tosylate in solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) yields a mixture of products, including rearranged alcohols and olefins. nih.gov The product distribution often includes not only the expected 2-substituted bicyclo[3.2.2]nonane but also rearranged products like exo-2-substituted bicyclo[3.3.1]nonane. researchgate.netnih.gov These rearrangements occur via hydride shifts in the carbocation intermediate. While not always a direct high-yield pathway to a single desired alcohol, understanding these solvolytic routes is crucial for designing syntheses where such rearrangements can be controlled or exploited. The formation of classical carbocation intermediates has been suggested by these studies, though some computational work indicates nonclassical structures may be involved. nih.govnih.gov

PrecursorConditionsMajor ProductsReference
2-Bicyclo[3.2.2]nonyl p-toluenesulfonateMethanol or TFE2-Substituted bicyclo[3.2.2]nonane, exo-2-Substituted bicyclo[3.3.1]nonane, Bicyclo[3.2.2]non-2-ene, Bicyclo[3.3.1]non-2-ene nih.gov
endo- and exo-Bicyclo[3.2.2]nonan-6-ol p-nitrobenzenesulfonatesSolvolysisBicyclo[3.3.1]nonan-2-ol, exo-Bicyclo[4.2.1]nonan-2-ol researchgate.net

A powerful and frequently employed strategy for constructing the bicyclo[3.2.2]nonane framework is the one-carbon ring expansion of more readily accessible bicyclo[2.2.2]octane derivatives. gla.ac.uk The Tiffeneau-Demjanov rearrangement is a classic example of this approach. wikipedia.orgwikipedia.org

This reaction typically begins with a bicyclo[2.2.2]octane precursor, such as 2-aminomethylbicyclo[2.2.2]octane. gla.ac.uk Treatment of this primary amine with nitrous acid generates an unstable diazonium salt. Subsequent loss of nitrogen gas leads to a primary carbocation which rearranges via migration of one of the adjacent ring carbons, resulting in the expansion of the six-membered ring to a seven-membered ring and forming the bicyclo[3.2.2]nonane skeleton. gla.ac.ukwikipedia.org For example, the reaction of 2-(aminomethyl)bicyclo[2.2.2]octane with nitrous acid yields a mixture of bicyclo[3.2.2]nonan-2-ol and bicyclo[3.2.2]nonan-3-ol, along with some bicyclo[3.3.1]nonan-2-ol as a rearranged byproduct. gla.ac.ukresearchgate.net This method provides a direct entry to bicyclo[3.2.2]nonanols from bicyclo[2.2.2]octane precursors. Another approach involves the reaction of bicyclo[3.2.1]octan-8-one with diazomethane (B1218177) to give bicyclo[3.2.2]nonan-6-one. researchgate.net

The bicyclo[3.2.2]nonane ring system can also be constructed by forming the ethylene (B1197577) bridge across a cyclohexane (B81311) ring. Early syntheses utilized this approach. One such method involves the reaction of the disodio salt of succinosuccinic ester (a cyclohexane derivative) with 1,3-dibromopropane (B121459) to form 1,5-dicarbomethoxybicyclo[3.2.2]nona-6,8-dione. gla.ac.uk Subsequent hydrolysis and Wolff-Kishner reduction can lead to the parent bicyclo[3.2.2]nonane dicarboxylic acid. gla.ac.ukcdnsciencepub.com

Another strategy involves the intramolecular cyclization of suitably functionalized cyclohexane derivatives. For instance, the pyrolysis of the cerous salt of 3-(4-carboxycyclohexyl)propionic acid was found to produce bicyclo[3.2.2]nonan-2-one in a fair yield. gla.ac.uk These methods demonstrate the feasibility of building the bicyclic framework by forming the three-atom bridge onto a pre-existing six-membered ring.

Electrochemical methods, specifically electrolytic decarboxylation (a variation of the Kolbe electrolysis), have been used in the synthesis of bicyclo[3.2.2]nonane compounds. gla.ac.uk This method is particularly useful for the decarboxylation of bridgehead carboxylic acids derived from Diels-Alder adducts. For example, maleic anhydride adducts of troponoids can be subjected to electrolytic decarboxylation to prepare various bicyclo[3.2.2]nonane derivatives. gla.ac.uksmolecule.com This approach was instrumental in early synthetic studies of this ring system. gla.ac.uk The bisdecarboxylation of adducts from cycloheptatriene and maleic acid has also been used to generate bicyclo[3.2.2]nona-2,6,8-triene. tamu.edu

Modern and Catalytic Synthetic Strategies for Bicyclo[3.2.2]nonane Derivatives

More recent synthetic efforts have focused on developing more efficient and versatile catalytic methods for accessing bicyclo[3.2.2]nonane derivatives. These strategies often aim to improve yields, reduce step counts, and introduce functional groups with high selectivity.

While specific catalytic routes to bicyclo[3.2.2]nonan-1-ol are not extensively documented, related modern methodologies point towards potential avenues. Intramolecular coupling reactions, for instance, are a powerful tool for forming complex ring systems. royalsocietypublishing.orgresearchgate.net Hydroanthraquinone derivatives, prepared via Diels-Alder reactions, can serve as substrates for intramolecular coupling to create the bicyclo[3.2.2]nonane ring system found in natural products like beticolins. royalsocietypublishing.org Similarly, ceric ammonium (B1175870) nitrate-induced intramolecular cross-coupling of silyl (B83357) enolates has been developed to construct the spiro[bicyclo[3.2.2]nonane-2,1'-cyclohexane] core of spiroaspertrione A. frontiersin.org These examples of forming the bicyclo[3.2.2]nonane core through advanced cyclization techniques highlight the direction of current research, which could potentially be adapted for the synthesis of simpler derivatives like this compound.

Catalytic Asymmetric Synthesis of Bicyclo[3.2.2]nonene Derivatives

The asymmetric synthesis of bicyclo[3.2.2]nonene derivatives presents a significant challenge in organic synthesis. One notable approach involves the stereoselective Diels-Alder reaction. For instance, the reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by TBSOTf, yields a bicyclo[3.2.2]nonene derivative with two quaternary carbons. nih.govresearchgate.net This method is crucial for creating key intermediates for the synthesis of complex natural products like ryanodine. nih.govresearchgate.net

Another powerful strategy is the kinetic asymmetric transformation of racemic norcaradienes with enone derivatives. rsc.orgresearchgate.net This reaction, catalyzed by a chiral cobalt(II) complex of a chiral N,N′-dioxide, proceeds via a Diels-Alder reaction to produce complex tricyclo[3.2.2.0]nonenes with high diastereo- and enantioselectivity. rsc.orgresearchgate.net The success of this method relies on the partial racemization of the norcaradiene, allowing for a dynamic kinetic resolution.

Catalyst/PromoterReactantsProductKey Features
TBSOTfOptically active 1,4-dimethylcycloheptadiene, AcroleinBicyclo[3.2.2]nonene derivativeStereoselective, forms two quaternary carbons nih.govresearchgate.net
Chiral cobalt(II) complexRacemic norcaradienes, Enone derivativesTricyclo[3.2.2.0]nonenesHigh diastereo- and enantioselectivity, Kinetic resolution rsc.orgresearchgate.net

Annulation Methodologies via Tandem Michael-Aldol Reactions

Tandem Michael-aldol reactions provide an efficient route to construct the bicyclo[3.2.2]nonane skeleton. While much of the research in this area has focused on the synthesis of related bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane systems, the principles can be extended to the bicyclo[3.2.2]nonane framework. ucl.ac.ukrsc.org These domino reactions, involving the reaction of cycloalkane-1,3-diones with enals, offer a one-pot procedure to generate complex bicyclic structures with good stereocontrol. rsc.org

A Hauser-Kraus annulation-aldol reaction sequence has been successfully employed to access the bicyclo[3.2.2]nonene motif, which is a key feature in the synthesis of anthraquinone-xanthone heterodimers like acremoxanthone A. researchgate.net This approach highlights the power of annulation strategies in the convergent synthesis of complex natural products.

Stereoselective Synthesis of Functionalized Bicyclo[3.2.2]nonane Structures

The biological activity of bicyclo[3.2.2]nonane-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Control of Quaternary Carbon Stereocenters in Bicyclo[3.2.2]nonene Synthesis

The construction of quaternary carbon stereocenters is a formidable challenge in organic synthesis. In the context of bicyclo[3.2.2]nonene synthesis, the stereoselective Diels-Alder reaction mentioned earlier provides a powerful tool for creating bicyclic systems bearing two quaternary carbons with high selectivity. nih.govresearchgate.net This level of control is essential for the synthesis of complex natural products where the precise three-dimensional arrangement of atoms is critical for biological function.

Diastereoselective and Enantioselective Transformations within the Bicyclo[3.2.2]nonane Scaffold

Achieving high levels of diastereoselectivity and enantioselectivity is a key goal in the synthesis of functionalized bicyclo[3.2.2]nonanes. The kinetic asymmetric transformation of norcaradienes, catalyzed by a chiral cobalt(II) complex, is a prime example of a highly diastereo- and enantioselective process. rsc.orgresearchgate.net This method allows for the synthesis of complex tricyclic systems with excellent stereocontrol.

Furthermore, the solvolysis of mesylated cinchonidine (B190817) and cinchonine (B1669041) derivatives can lead to ring-expanded 1-azabicyclo[3.2.2]nonanes. nih.gov In this "second Cinchona rearrangement," the newly introduced substituents at the C3 position and the neighboring quinolyl group at C2 adopt quasiequatorial positions, demonstrating a degree of stereocontrol in the transformation. nih.gov

Specific Syntheses of this compound Isomers and Precursors

The synthesis of specific isomers and precursors of this compound often requires tailored synthetic routes. For example, the catalytic hydrogenation of 8-formylbicyclo[3.2.2]non-6-ene, which is an adduct of acrolein, yields 6-formylbicyclo[3.2.2]nonane. gla.ac.uk This can then be converted to bicyclo[3.2.2]nonan-6-one, a precursor that could potentially be reduced to the corresponding alcohol.

Another approach involves the ring expansion of smaller bicyclic systems. For instance, the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonates can lead to a mixture of products including bicyclo[3.2.2]nonan-2-ol and bicyclo[3.2.2]nonan-3-ol. gla.ac.uk While not directly yielding the 1-ol isomer, these methods demonstrate the potential for accessing different isomers through rearrangement and functional group interconversion.

Preparation of Bicyclo[3.2.2]nonan-2-ol, -3-ol, and -6-ol

The synthesis of specific isomers of bicyclo[3.2.2]nonanol often requires carefully chosen starting materials and reaction conditions to control the regioselectivity and stereoselectivity of the hydroxyl group introduction.

One notable method for the concurrent synthesis of multiple isomers involves a ring expansion reaction. The treatment of bicyclo[2.2.2]oct-2-ylcarbinylamine with nitrous acid induces a Wagner-Meerwein rearrangement, leading to the formation of a mixture of bicyclo[3.2.2]nonanols. This reaction provides a direct, albeit non-selective, route to a range of isomers from a common precursor. researchgate.net The product distribution from this reaction is detailed in the table below.

ProductYield (%)
Bicyclo[3.2.2]nonan-2-ol62
Bicyclo[3.2.2]nonan-3-ol22
Bicyclo[3.3.1]nonan-2-ol16

Another versatile approach to the synthesis of bicyclo[3.2.2]nonanols is through the reduction of the corresponding ketones. Specifically, the reduction of bicyclo[3.2.2]nonan-6-one with a powerful reducing agent such as lithium aluminum hydride (LiAlH4) yields a mixture of the endo and exo isomers of bicyclo[3.2.2]nonan-6-ol. researchgate.net This method is particularly useful for accessing the C-6 hydroxylated derivatives. The reaction demonstrates a degree of stereoselectivity, favoring the formation of the endo isomer. researchgate.net

ProductIsomer Ratio
endo-Bicyclo[3.2.2]nonan-6-ol87
exo-Bicyclo[3.2.2]nonan-6-ol13

Furthermore, specific isomers can be targeted through stereoselective hydrogenation reactions. For instance, the hydrogenation of exo-tricyclo[3.3.1.0²,⁸]non-3-en-6-ol has been shown to produce exo-bicyclo[3.2.2]nonan-6-ol, providing a pathway to this specific stereoisomer. researchgate.net

Synthesis of Bicyclo[3.2.2]nonan-6-one and Related Ketones

Bicyclo[3.2.2]nonan-6-one is a key intermediate in the synthesis of various bicyclo[3.2.2]nonane derivatives, including the corresponding alcohols. Its synthesis can be achieved through several distinct routes, often involving ring expansion or the functionalization of a pre-existing bicyclic framework.

A common strategy for the synthesis of bicyclo[3.2.2]nonan-6-one involves a ring expansion of a bicyclo[3.2.1]octane system using diazomethane. The reaction of bicyclo[3.2.1]oct-2-en-8-one with diazomethane yields a mixture of bicyclo[3.2.2]non-3-en-6-one and bicyclo[3.2.2]non-2-en-6-one. researchgate.net Subsequent hydrogenation of this mixture of unsaturated ketones leads to the formation of bicyclo[3.2.2]nonan-6-one. researchgate.net Alternatively, bicyclo[3.2.2]nonan-6-one can also be obtained directly from the reaction of bicyclo[3.2.1]octan-8-one with diazomethane. researchgate.net

A multi-step synthesis starting from 8-formylbicyclo[3.2.2]non-6-ene has also been reported. This process involves the catalytic hydrogenation of the starting aldehyde, conversion to the corresponding enol acetate, and subsequent oxidative cleavage to yield bicyclo[3.2.2]nonan-6-one. gla.ac.uk

The synthetic utility of bicyclo[3.2.2]nonan-6-one extends to the preparation of related ketones through derivatization. For example, methylation of bicyclo[3.2.2]nonan-6-one can be performed to introduce methyl groups at the adjacent C-7 position.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of the bicyclo[3.2.2]nonane skeleton.

The ¹H and ¹³C NMR spectra of bicyclo[3.2.2]nonane derivatives provide essential information for structural confirmation. The rigid bicyclic system results in distinct and often well-resolved signals for the bridgehead and bridge protons and carbons.

In ¹H NMR, bridgehead protons in the bicyclo[3.2.2]nonane system are characteristically observed in specific regions of the spectrum, which are influenced by the presence of substituents. For instance, in bicyclo[3.2.2]nonane-6,7-dicarboxylic acid, the two bridgehead protons appear as a singlet at 2.35 ppm. mdpi.com The remaining methylene (B1212753) and methine protons of the bicyclic framework typically produce a complex multiplet pattern in the upfield region, as seen in the 1.42-1.78 ppm range for the dicarboxylic acid derivative. mdpi.com

In ¹³C NMR spectroscopy, the quaternary bridgehead carbon (C1) bearing the hydroxyl group in bicyclo[3.2.2]nonan-1-ol is expected to have a chemical shift in the range typical for tertiary alcohols (50-90 ppm). The other bridgehead carbon (C5) would appear at a more upfield position. The remaining methylene carbons of the three bridges (C2/C9, C3/C8, C6/C7) will show distinct signals based on their spatial orientation and distance from the hydroxyl group. For comparison, in bicyclo[3.2.2]nonane-6,8-dione, the carbonyl carbons produce characteristic signals at a significantly downfield chemical shift of δ 210–215 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for a Bicyclo[3.2.2]nonane Derivative Data for Bicyclo[3.2.2]nonane-6,7-dicarboxylic acid

ProtonsChemical Shift (δ, ppm)Multiplicity
Bridgehead (2H)2.35s
Bicyclic framework (10H)1.42-1.78m

The introduction of heteroatoms with magnetically active nuclei, such as tin (¹¹⁹Sn) or lead (²⁰⁷Pb), into the bicyclo[3.2.2]nonane framework allows for detailed structural analysis through heteronuclear coupling. Studies on stannyl (B1234572) and plumbyl (B1237000) derivatives of bicyclo[3.2.2]nona-2,6,8-triene have demonstrated the utility of this approach. tamu.edu

In these organometallic derivatives, couplings between the metal nucleus and nearby protons (ⁿJ(¹¹⁹Sn,¹H) or ⁿJ(²⁰⁷Pb,¹H)) and carbons (ⁿJ(¹¹⁹Sn,¹³C) or ⁿJ(²⁰⁷Pb,¹³C)) are observable. tamu.edu The magnitudes of these coupling constants provide valuable information about the dihedral angles and bonding pathways between the coupled nuclei, further confirming the rigid structure of the bicyclic system. For example, complete sets of ⁿJ(¹¹⁹Sn,¹³C) and ⁿJ(²⁰⁷Pb,¹³C) values have been reported for these derivatives, aiding in the unambiguous assignment of carbon signals. tamu.edu

The bicyclo[3.2.2]nonane system, particularly in its unsaturated derivatives, can exhibit dynamic processes such as conformational interconversions of the bridges. Low-temperature NMR spectroscopy is the primary tool for investigating these dynamics. By cooling the sample, the rate of these processes can be slowed sufficiently to observe distinct signals for the different conformations on the NMR timescale.

Research on bicyclo[3.2.2]nona-6,8-diene derivatives has shown that the three-carbon bridge is extremely mobile, undergoing rapid interconversion between equivalent conformations. gla.ac.uk However, attempts to "freeze out" this process by lowering the temperature to determine the activation energy were unsuccessful, indicating a very low energy barrier for this conformational change. gla.ac.uk Similar studies on related ketones, such as bicyclo[3.2.2]nona-6,8-dien-3-one, also failed to resolve the interconversion, suggesting that these dynamic processes are exceptionally fast even at low temperatures. gla.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl group and the hydrocarbon backbone.

The most prominent and characteristic feature is the O-H stretching vibration of the alcohol group, which appears as a strong, broad band in the region of 3650 to 3400 cm⁻¹. libretexts.org The broadening of this peak is due to intermolecular hydrogen bonding. The spectrum also displays strong C-H stretching absorptions from the numerous sp³-hybridized carbons of the bicyclic framework in the 2960 to 2850 cm⁻¹ range. libretexts.org Additionally, a C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region, which is characteristic of tertiary alcohols. libretexts.org

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3650 - 3400Strong, Broad
Alkane (C-H)Stretch2960 - 2850Strong
Tertiary Alcohol (C-O)Stretch1320 - 1210Medium-Strong
Alkane (C-H)Bend/Scissor1470 - 1450Medium

Photoelectron (PE) and ¹¹B-NMR Spectroscopy for Electronic Structure Investigations

¹¹B-NMR spectroscopy is a specialized technique used for the characterization of organoboron compounds. As it requires the presence of boron, it is not applicable to this compound itself but could be used to characterize borane (B79455) derivatives or related compounds containing a boron atom within the bicyclic framework.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₆O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺•).

Under electron ionization (EI), the molecular ion of this compound would likely be observed. The fragmentation pattern is expected to be influenced by the rigid bicyclic structure and the presence of the hydroxyl group. Common fragmentation pathways for cyclic alcohols include:

Loss of water (H₂O): A prominent peak at M-18 is expected, resulting from the elimination of a water molecule.

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atom.

Ring cleavage: Fragmentation of the bicyclic system, which can lead to a complex series of smaller charged fragments. The stability of the resulting carbocations and radicals governs the relative abundance of these fragment ions. uni-saarland.de

The specific fragmentation pattern serves as a fingerprint for the compound, aiding in its identification.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

The separation, isolation, and purity assessment of this compound and its derivatives are crucial steps in their synthesis and characterization. Various chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC), are routinely employed for these purposes. The selection of a specific technique and its operational parameters depends on the scale of the separation, the polarity of the compound, and the nature of the impurities.

Column Chromatography

Column chromatography is a fundamental purification technique used for the isolation of this compound from reaction mixtures. Silica (B1680970) gel is the most commonly used stationary phase for this class of compounds due to its polarity and effectiveness in separating molecules with different functional groups.

Detailed research on related bicyclo[3.2.2]nonane derivatives demonstrates the utility of silica gel column chromatography with various solvent systems. For instance, in the purification of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione derivatives, a mixture of benzene (B151609) and ethyl ether was successfully used as the eluent cdnsciencepub.com. Similarly, for the purification of 3-azabicyclo[3.2.2]nonane derivatives, mixtures of dichloromethane (B109758) and methanol (B129727) have proven effective nih.govresearchgate.net. The choice of eluent is critical and is typically optimized based on the polarity of the target compound and its impurities, often guided by preliminary analysis using thin-layer chromatography.

Stationary PhaseEluent System (Solvent A:Solvent B)Typical ApplicationReference
Silica GelHexane:Ethyl AcetatePurification of moderately polar bicyclic compounds. oup.com oup.com
Silica GelDichloromethane:MethanolSeparation of polar bicyclo[3.2.2]nonane derivatives. nih.govresearchgate.net nih.govresearchgate.net
Silica GelBenzene:Ethyl EtherIsolation of bicyclo[3.2.2]nonane dione (B5365651) derivatives. cdnsciencepub.com cdnsciencepub.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an indispensable tool for the rapid analysis of reaction progress and for the preliminary screening of solvent systems for column chromatography. For bicyclo[3.2.2]nonane derivatives, silica gel pre-coated plates (Silica gel 60 F254) are commonly utilized nih.gov.

The mobility of the compound, represented by its retention factor (Rf), is dependent on the polarity of the compound and the composition of the mobile phase. A common mobile phase for the analysis of polar bicyclo[3.2.2]nonane derivatives is a mixture of dichloromethane and methanol nih.gov. Visualization of the separated spots on the TLC plate can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents.

Stationary PhaseMobile Phase SystemApplicationReference
Silica Gel 60 F254Dichloromethane:Methanol (e.g., 19:1 v/v)Monitoring the progress of reactions involving polar bicyclo[3.2.2]nonane derivatives. nih.gov nih.gov
Silica GelBenzene with 4% Ethyl EtherAnalysis of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione reaction mixtures. cdnsciencepub.com cdnsciencepub.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and analyzing mixtures of volatile compounds such as this compound and its isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Studies on the solvolysis products of bicyclo[3.2.2]nonyl systems have utilized gas-liquid chromatography (GLC) to separate and identify various alcohol isomers gla.ac.uk. While specific retention times for this compound are not detailed in the available literature, comparative GLC has been used to distinguish it from other isomers. For instance, on a 10% PEGA column at 120°C, an unknown alcohol was confirmed not to be this compound, implying a known retention time for the target compound under these conditions gla.ac.uk. A variety of stationary phases have been employed for the analysis of related bicyclo[3.2.2]nonane alcohols, indicating their suitability for methods aimed at analyzing this compound.

Stationary PhaseTypical Operating ConditionsApplicationReference
10% PEGA (Polyethylene glycol adipate)Isothermal at 125°CSeparation of bicyclo[3.2.2]nonane alcohol isomers. gla.ac.uk gla.ac.uk
1% OV-17 (Phenyl methyl polysiloxane)Isothermal at 75°CAnalysis of bicyclo[3.2.2]non-6-en-3-ol isomers. gla.ac.uk gla.ac.uk
5% QF 1 (Trifluoropropylmethylsilicone)Isothermal at 75°CAnalysis of bicyclo[3.2.2]non-6-en-3-ol isomers. gla.ac.uk gla.ac.uk
2% 20M PEG (Polyethylene glycol)Isothermal at 125°CAnalysis of bicyclo[3.2.2]non-6-en-2-ol isomers. gla.ac.uk gla.ac.uk

High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, which is a moderately polar alcohol, normal-phase HPLC on a silica or diol-based column with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol (B130326) or ethyl acetate) would be a suitable starting point for method development. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol, could also be employed, particularly for the analysis of more polar derivatives or in purity assessments where a broad range of potential impurities needs to be screened. The selection of the detector would typically be a UV detector if the molecule contains a chromophore, or a refractive index (RI) detector or evaporative light scattering detector (ELSD) for compounds lacking a UV chromophore.

Computational and Theoretical Investigations of Bicyclo 3.2.2 Nonan 1 Ol Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to model the behavior of molecules. They are instrumental in understanding the intricate details of carbocation intermediates and reaction pathways involving the bicyclo[3.2.2]nonane system.

The nature of carbocations derived from the bicyclo[3.2.2]nonane skeleton has been a subject of significant theoretical interest, particularly in the context of solvolysis reactions. Early interpretations of experimental results suggested the formation of classical carbocations. However, more recent and sophisticated computational studies have challenged this view.

DFT and ab initio calculations were employed to investigate the cations formed during the solvolysis of 2-bicyclo[3.2.2]nonyl tosylate. nih.govacs.org These high-level theoretical analyses revealed that various carbocations, which had been postulated as classical structures to explain the reaction products, actually possess nonclassical structures. nih.govacs.org In these nonclassical ions, the positive charge is delocalized over more than two atoms, often involving bridging interactions, which leads to greater stability.

For instance, the C9H9+ barbaralyl cation, which can be generated from the related bicyclo[3.2.2]nona-3,6,8-trien-2-ol, showcases the complexity of carbocations within this family. nih.gov Computational studies on this cation highlight a landscape of structural possibilities, including hyperconjugation, nonclassical bridging, and homoaromaticity, demonstrating the system's ability to stabilize positive charge through extensive electron delocalization. nih.govrsc.org

Table 1: Theoretical Findings on Bicyclo[3.2.2]nonanyl Cations
Precursor/SystemComputational MethodKey FindingReference
2-Bicyclo[3.2.2]nonyl tosylateDFT and Ab InitioProposed classical carbocations were found to have nonclassical, bridged structures. nih.govacs.org
Bicyclo[3.2.2]nona-3,6,8-trien-2-olDFT and Ab Initio Molecular DynamicsGenerates the complex barbaralyl cation (C9H9+), which exhibits extensive delocalization and multiple rearrangement pathways. nih.govrsc.org

Understanding the mechanisms of reactions such as solvolysis and rearrangement requires detailed knowledge of the reaction energy profile, including the structures and energies of transition states. Computational methods are essential for mapping these pathways.

Studies on the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate have provided evidence for the formation of classical carbocation intermediates, suggesting that the reaction proceeds through specific, characterizable transition states. researchgate.net The analysis of product distributions, such as the formation of rearranged bicyclo[3.3.1]nonane derivatives, can be rationalized by computationally modeling the energy barriers for various rearrangement pathways (e.g., Wagner-Meerwein shifts, hydride shifts) from the initially formed carbocation. researchgate.netrsc.org

Theoretical calculations on the rearrangement of related bridged bicyclic systems have shown that the transition states can involve complex geometries. chimia.ch For example, in the rearrangement of metallated bicyclo[3.2.2]nona-2,6,8-trienes to barbaralanes, the transition state for the 1,5-homodienyl shift has been studied theoretically, providing insight into the activation barrier and the factors controlling the reaction. tamu.edu These studies help to explain why certain products are favored and how the bicyclo[3.2.2]nonane skeleton can transform into other ring systems.

Quantum Theory of Atoms in Molecules (QTAIM) and Related Bonding Analyses

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orgresearchgate.netcore.ac.uk This allows for the definition and characterization of atoms within a molecule and the bonds between them based on the topology of the electron density. wiley-vch.de

While specific QTAIM studies on Bicyclo[3.2.2]nonan-1-ol are not prevalent, the methodology has been applied to complex molecules containing the bicyclo[3.2.2]nonane framework. A notable example is the study of dihydroartemisinin, a potent antimalarial drug. nih.gov In this work, QTAIM was used to analyze the experimental and theoretical charge density distribution. The analysis revealed that the bicyclo[3.2.2]nonane system serves to rigidly fix the three-dimensional structure of the pharmacologically active 1,2,4-trioxane (B1259687) ring. nih.gov QTAIM analysis helped to quantify the electronic features, such as bond critical points and atomic charges, which are crucial for the molecule's reactivity and biological function. nih.gov This demonstrates how QTAIM can be used to understand how the bicyclo[3.2.2]nonane scaffold influences the electronic properties and interactions of its substituents.

Studies on Strain Energy and Intramolecular Interactions

The bicyclo[3.2.2]nonane system, like other polycyclic molecules, possesses inherent ring strain due to deviations from ideal bond angles and steric interactions. libretexts.org Computational methods are widely used to quantify this strain energy.

Furthermore, derivatives of the bicyclo[3.2.2]nonane skeleton have been used as "molecular balances" to probe weak intramolecular forces. For example, a dibenzobicyclo[3.2.2]nonane template was used to experimentally and computationally examine the competition between halogen-π and CH-π interactions. vu.nl Such studies provide quantitative data on the subtle forces that govern molecular recognition and conformation, insights that are extendable to substituted systems like this compound, where intramolecular hydrogen bonding could be a significant factor.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the time-dependent behavior of molecules, from conformational changes to complex reaction trajectories.

While extensive molecular dynamics simulations specifically for this compound are not widely reported, such techniques have been applied to understand the complex rearrangements of related carbocations. For instance, ab initio molecular dynamics simulations of the barbaralyl cation, derived from a bicyclo[3.2.2]nonatriene precursor, have been used to explore its potential energy surface. nih.govrsc.org These simulations revealed the intricate network of low-energy pathways connecting different degenerate structures, illustrating the highly fluxional nature of this carbocation. Such computational approaches could be applied to this compound to study its conformational dynamics, the behavior of its corresponding carbocation in solution, and its interactions with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., GIAO Theory for ¹³C Chemical Shifts)

Computational chemistry offers highly accurate methods for predicting spectroscopic parameters, which is invaluable for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a leading approach for calculating NMR chemical shifts. nih.gov

The prediction of 13C NMR chemical shifts using GIAO-DFT methods has become a standard tool in organic chemistry. nih.gov By calculating the magnetic shielding tensors for a given molecular structure, one can predict the chemical shifts with a high degree of accuracy, often requiring empirical scaling to match experimental values precisely. rsc.org This technique is particularly useful for rigid polycyclic systems where stereochemical assignments can be ambiguous. For this compound, GIAO calculations would allow for the unambiguous assignment of each carbon signal in its 13C NMR spectrum, helping to confirm its structure and stereochemistry. Studies on a wide range of organic molecules have demonstrated that methods like GIAO-B3LYP can predict 13C chemical shifts with a mean deviation of only a few parts per million. rsc.orgrsc.org

Table 2: Computational Methods for Spectroscopic Prediction
ParameterMethodApplicationExpected Accuracy
13C NMR Chemical ShiftsGIAO-DFT (e.g., B3LYP)Structural verification and signal assignment for this compound.High; systematic errors can be corrected with scaling factors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of bicyclo[3.2.2]nonan-1-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Bicyclo[3.2.2]nonane derivatives are often synthesized via cycloaddition reactions. For example, phosphine-catalyzed [4+3] annulation between modified allylic carbonates and alkylidenemalononitriles has been used to construct bicyclo[3.2.2]nonadiene frameworks, which can be functionalized to yield the target alcohol . Optimization involves adjusting catalyst loading (e.g., PPh₃), temperature, and solvent polarity. Reaction progress should be monitored using TLC or GC-MS to identify bottlenecks, such as intermediate instability.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are critical for confirming the bicyclic structure and hydroxyl group position. Coupling constants in ¹H NMR can reveal stereochemistry .
  • X-ray crystallography : Resolves absolute configuration and ring strain effects. For example, low-temperature X-ray studies of structurally similar bicyclo[3.3.1]nonan-9-one provided insights into bond angles and torsional strain .
  • IR spectroscopy : Confirms the presence of the hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) and absence of carbonyl impurities .

Q. How can researchers isolate this compound from complex mixtures, such as plant extracts?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC, GC) with polar stationary phases (e.g., silica gel) and gradient elution. For essential oil matrices, simultaneous distillation-extraction (SDE) or ultrasound-assisted extraction can enrich bicyclic alcohols . Post-isolation, purity should be verified via melting point analysis and comparative spectroscopy against synthetic standards .

Advanced Research Questions

Q. What computational strategies can predict the stability and reactivity of this compound derivatives under acidic or basic conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model carbocation rearrangements and protonation sites. For instance, studies on bicyclo[3.2.2]nona-3,6,8-trien-2-yl cations revealed hyperconjugative stabilization mechanisms, which can guide predictions for hydroxylated analogs . Compare computed NMR shifts with experimental data to validate models .

Q. How can contradictory data in reaction yields for this compound syntheses be resolved?

  • Methodological Answer :

  • Control experiments : Test for catalyst decomposition (e.g., PPh₃ oxidation) or solvent effects by repeating reactions under inert atmospheres or alternative solvents .
  • Replicate conditions : Ensure stoichiometric ratios and purification steps (e.g., column chromatography) are consistent. Discrepancies may arise from undetected byproducts, necessitating LC-MS or MALDI-TOF analysis .
  • Collaborative validation : Cross-check results with independent labs using shared protocols .

Q. What strategies enable stereoselective functionalization of this compound while preserving the bicyclic framework?

  • Methodological Answer :

  • Protecting groups : Temporarily mask the hydroxyl group with TBS or acetyl to prevent ring-opening during alkylation or oxidation .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can direct functionalization. For example, the stereochemistry of bicyclo[3.3.1]nonane derivatives was controlled using enantioselective hydrogenation .
  • Mechanistic studies : Use isotopic labeling (e.g., D₂O exchange) to track proton transfer pathways during reactions .

Methodological Frameworks

  • Problem formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments. For example, prioritizing hyperconjugation studies over routine synthesis aligns with novelty and relevance .
  • Data analysis : Use software like Gaussian for DFT or MestReNova for NMR simulation to correlate experimental and theoretical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.